molecular formula C22H19N5O2 B2564539 3-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine CAS No. 1257551-37-3

3-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine

Cat. No.: B2564539
CAS No.: 1257551-37-3
M. Wt: 385.427
InChI Key: IBBGHKALUOGNJA-UHFFFAOYSA-N
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Description

3-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine typically involves multiple steps, starting with the preparation of the benzofuran and pyridazine intermediates. The benzofuran moiety can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent. The piperazine ring is then introduced via a nucleophilic substitution reaction, followed by the coupling of the pyridazine core through a condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine stands out due to its unique combination of a benzofuran moiety, a piperazine ring, and a pyridazine core. This structure provides a distinct set of chemical and biological properties that can be leveraged for various applications .

Properties

IUPAC Name

1-benzofuran-2-yl-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2/c28-22(20-15-16-5-1-2-7-19(16)29-20)27-13-11-26(12-14-27)21-9-8-18(24-25-21)17-6-3-4-10-23-17/h1-10,15H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBGHKALUOGNJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=N3)C(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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